molecular formula C13H12ClNO2 B5537392 1-chloro-2-naphthyl dimethylcarbamate

1-chloro-2-naphthyl dimethylcarbamate

Cat. No.: B5537392
M. Wt: 249.69 g/mol
InChI Key: IDYSNGDPYWXNRL-UHFFFAOYSA-N
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Description

1-chloro-2-naphthyl dimethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chloro group attached to the naphthalene ring and a dimethylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-naphthyl dimethylcarbamate typically involves the reaction of 1-chloro-2-naphthol with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and aid in the purification of the final product through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-naphthyl dimethylcarbamate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to form 1-chloro-2-naphthol and dimethylamine in the presence of acidic or basic conditions.

    Oxidation and Reduction: The naphthalene ring can undergo oxidation or reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Nucleophilic substitution: Products such as 1-azido-2-naphthyl dimethylcarbamate or 1-thiocyanato-2-naphthyl dimethylcarbamate.

    Hydrolysis: 1-chloro-2-naphthol and dimethylamine.

    Oxidation: Various oxidized derivatives of the naphthalene ring.

Scientific Research Applications

1-chloro-2-naphthyl dimethylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: It can be used in studies related to enzyme inhibition and as a probe to investigate biological pathways.

    Industry: Used in the production of agrochemicals, such as pesticides and herbicides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of 1-chloro-2-naphthyl dimethylcarbamate involves the inhibition of specific enzymes by forming a covalent bond with the active site of the enzyme. This covalent modification can lead to the inactivation of the enzyme, thereby affecting the biological pathway in which the enzyme is involved. The molecular targets and pathways can vary depending on the specific application and the enzyme being targeted.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-2-naphthol: Similar structure but lacks the dimethylcarbamate group.

    2-chloro-1-naphthyl dimethylcarbamate: Isomer with the chloro group at a different position on the naphthalene ring.

    1-chloro-2-naphthyl ethylcarbamate: Similar structure but with an ethylcarbamate group instead of a dimethylcarbamate group.

Uniqueness

1-chloro-2-naphthyl dimethylcarbamate is unique due to the presence of both the chloro and dimethylcarbamate groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(1-chloronaphthalen-2-yl) N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-15(2)13(16)17-11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYSNGDPYWXNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=C(C2=CC=CC=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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